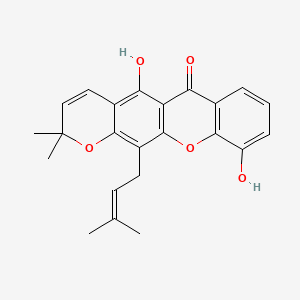
Trapezifolixanthone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trapezifolixanthone is a natural product found in Calophyllum calaba, Garcinia tetralata, and other organisms with data available.
科学的研究の応用
Chemical Properties and Structure
Trapezifolixanthone is characterized by its unique structure, which includes a 1,6-dihydroxy-3’,3’-dimethyl-4-(3”-methyl-2”-butenyl)-2H,6H-pyrano[3,2-a]-xanthen-9-one framework. This structural arrangement is crucial for its biological activity and interaction with various cellular targets .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Research has shown that xanthones from Calophyllum species can inhibit the growth of various bacterial strains. For instance, studies indicate that xanthones can target pathogens like Staphylococcus aureus and Escherichia coli, showcasing their potential as natural antimicrobial agents .
Anticancer Properties
One of the most promising applications of this compound is in cancer therapy. Various studies have highlighted its cytotoxic effects against different cancer cell lines. For example:
- Prostate Cancer : A molecular docking study indicated that this compound has a high potential to act as an androgen receptor antagonist, which is significant in prostate cancer treatment .
- Breast Cancer : this compound demonstrated antiproliferative effects in MCF-7 breast cancer cells, suggesting its role in inhibiting tumor growth .
Antioxidant Activity
This compound possesses strong antioxidant capabilities, which are vital for combating oxidative stress-related diseases. This property is particularly beneficial in preventing cellular damage associated with aging and chronic diseases such as Alzheimer's and diabetes .
Case Study 1: Molecular Docking Analysis
A study utilized molecular docking techniques to evaluate the binding affinity of this compound to the androgen receptor, revealing its potential as a therapeutic agent against hormone-dependent cancers. The results indicated that this compound exhibited lower binding free energy compared to standard ligands, suggesting strong antagonistic activity .
Case Study 2: Antimicrobial Efficacy
Research involving the extraction of xanthones from Calophyllum nodusum demonstrated that this compound showed significant inhibition against pathogenic bacteria. The study utilized bioassays to quantify antimicrobial activity, confirming its potential use in developing natural antimicrobial agents .
Summary of Applications
| Application Area | Findings |
|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus and Escherichia coli |
| Anticancer Properties | Cytotoxic effects on breast and prostate cancer cell lines |
| Antioxidant Activity | Strong free radical scavenging ability |
| Molecular Docking | High potential as an androgen receptor antagonist |
特性
CAS番号 |
50816-23-4 |
|---|---|
分子式 |
C23H22O5 |
分子量 |
378.4 g/mol |
IUPAC名 |
5,10-dihydroxy-2,2-dimethyl-12-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one |
InChI |
InChI=1S/C23H22O5/c1-12(2)8-9-15-20-14(10-11-23(3,4)28-20)19(26)17-18(25)13-6-5-7-16(24)21(13)27-22(15)17/h5-8,10-11,24,26H,9H2,1-4H3 |
InChIキー |
YWHROXVOOAEFOY-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=CC=C4O)O)C=CC(O2)(C)C)C |
正規SMILES |
CC(=CCC1=C2C(=C(C3=C1OC4=C(C3=O)C=CC=C4O)O)C=CC(O2)(C)C)C |
Key on ui other cas no. |
50816-23-4 |
同義語 |
trapezifoli-xanthone trapezifolixanthone |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















